![molecular formula C24H28N4O4 B2391119 N-(2,3-dimethoxybenzyl)-2-(2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1421526-30-8](/img/structure/B2391119.png)
N-(2,3-dimethoxybenzyl)-2-(2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
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Description
N-(2,3-dimethoxybenzyl)-2-(2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.512. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity of Coordination Complexes
Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. These complexes exhibited significant antioxidant activity, determined in vitro by various assays, suggesting their potential application in medicinal chemistry for managing oxidative stress-related diseases (Chkirate et al., 2019).
Chemoselective Acetylation in Drug Synthesis
A study on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide showcases a method to synthesize intermediates for antimalarial drugs. This illustrates the relevance of such chemical processes in drug development and design (Magadum & Yadav, 2018).
Anti-inflammatory and Analgesic Agents
The synthesis of novel compounds from visnaginone and khellinone, with anti-inflammatory and analgesic properties, highlights the potential of pyrimidine derivatives in creating new therapeutic agents. These compounds showed significant COX-2 inhibition and analgesic activity, indicating their potential in treating pain and inflammation (Abu‐Hashem et al., 2020).
Molecular Docking Analysis in Drug Design
Molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for anticancer activity underscores the importance of computational methods in identifying and designing potential drug candidates with specific biological targets (Sharma et al., 2018).
Dual Inhibitors as Antitumor Agents
The design and synthesis of dual thymidylate synthase and dihydrofolate reductase inhibitors showcase the approach in developing antitumor agents. These compounds, based on the thieno[2,3-d]pyrimidine scaffold, demonstrate the therapeutic potential of targeting multiple pathways in cancer treatment (Gangjee et al., 2009).
properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-5-17-8-6-10-19(13-17)27-24-26-16(2)12-22(30)28(24)15-21(29)25-14-18-9-7-11-20(31-3)23(18)32-4/h6-13H,5,14-15H2,1-4H3,(H,25,29)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCOVCGSZZBTEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=NC(=CC(=O)N2CC(=O)NCC3=C(C(=CC=C3)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxybenzyl)-2-(2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide |
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